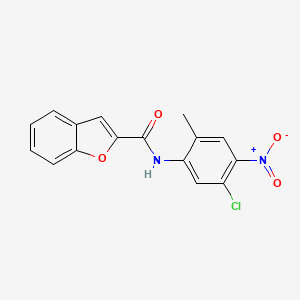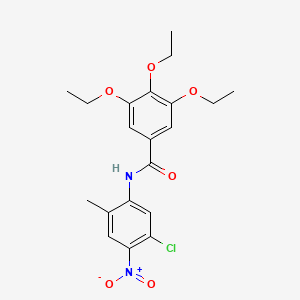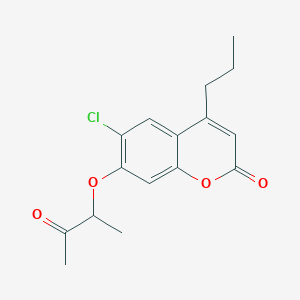
N-(5-chloro-2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide, commonly known as CNB-001, is a synthetic compound that has shown potential as a neuroprotective agent. It was first synthesized in 2005 by a team of researchers at the Central Drug Research Institute in India. Since then, CNB-001 has been the focus of several scientific studies aimed at understanding its properties and potential applications.
Mécanisme D'action
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to work by modulating several key pathways involved in neuronal function and survival. One of the primary mechanisms of action is through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, CNB-001 has been shown to modulate several other pathways, including the MAPK/ERK pathway and the Akt/mTOR pathway.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects in animal models. These include the reduction of oxidative stress and inflammation, the modulation of neuronal signaling pathways, and the improvement of cognitive function. Additionally, CNB-001 has been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CNB-001 for lab experiments is its neuroprotective properties, which make it an ideal candidate for studying neurodegenerative diseases. Additionally, CNB-001 has a favorable safety profile, making it a relatively low-risk compound to work with. However, one limitation of CNB-001 is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several potential future directions for research on CNB-001. One area of interest is the development of CNB-001-based therapies for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CNB-001 and to identify other potential applications for this compound. Finally, studies aimed at optimizing the synthesis method for CNB-001 could help to make this compound more widely available for research purposes.
Applications De Recherche Scientifique
CNB-001 has been the subject of numerous scientific studies aimed at understanding its potential applications in the field of neuroscience. Several studies have shown that CNB-001 has neuroprotective properties, meaning that it can protect neurons from damage caused by various factors, including oxidative stress, inflammation, and excitotoxicity. Additionally, CNB-001 has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-9-6-13(19(21)22)11(17)8-12(9)18-16(20)15-7-10-4-2-3-5-14(10)23-15/h2-8H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQRVTBQMUOXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3O2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2S,4R)-4-{[(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B3966488.png)
![N-benzyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B3966493.png)
![7-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3966508.png)
![4-bromo-N-(2-(2-furyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3966521.png)
![4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3966527.png)



![N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B3966554.png)
![3-{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-hydroxypropyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966559.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966587.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B3966594.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanol hydrochloride](/img/structure/B3966614.png)